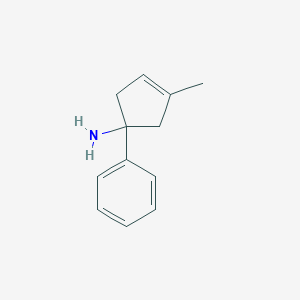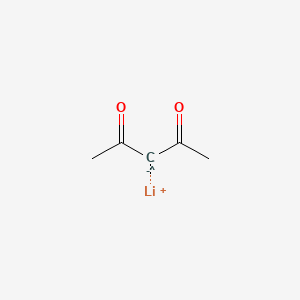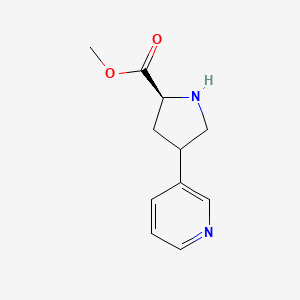
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyridine ring attached to a pyrrolidine ring, with a methyl ester group at the 2-position of the pyrrolidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrolidinones.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrrolidine.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the pyrrolidine ring to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process and reduce production costs .
化学反应分析
Types of Reactions
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced alcohols, and substituted pyridine derivatives .
科学研究应用
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
相似化合物的比较
Similar Compounds
(2S)-Methyl 4-(pyridin-2-yl)pyrrolidine-2-carboxylate: Similar structure but with the pyridine ring at the 2-position.
(2S)-Methyl 4-(pyridin-4-yl)pyrrolidine-2-carboxylate: Similar structure but with the pyridine ring at the 4-position.
(2S)-Methyl 4-(pyrimidin-3-yl)pyrrolidine-2-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
methyl (2S)-4-pyridin-3-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-5-9(7-13-10)8-3-2-4-12-6-8/h2-4,6,9-10,13H,5,7H2,1H3/t9?,10-/m0/s1 |
InChI 键 |
ZBDUPVRHZKCTON-AXDSSHIGSA-N |
手性 SMILES |
COC(=O)[C@@H]1CC(CN1)C2=CN=CC=C2 |
规范 SMILES |
COC(=O)C1CC(CN1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



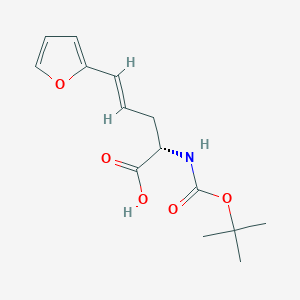
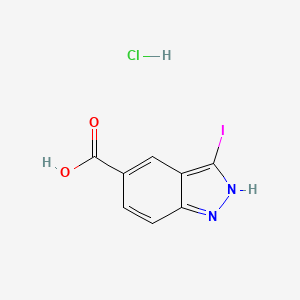
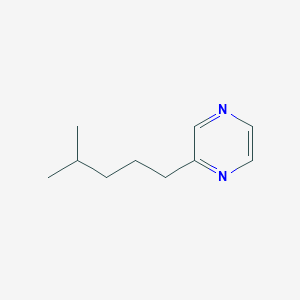
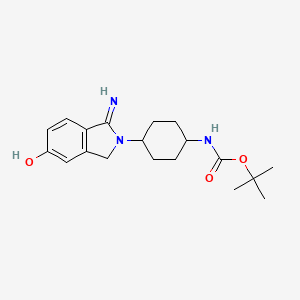
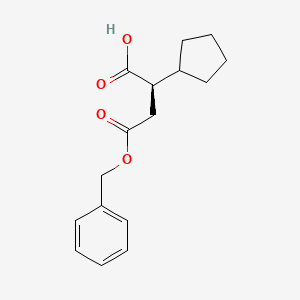
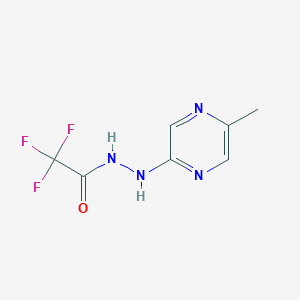
![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)
![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)

